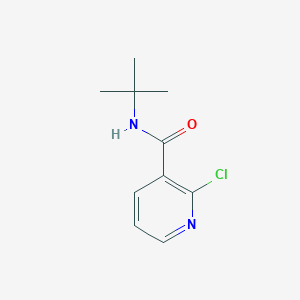

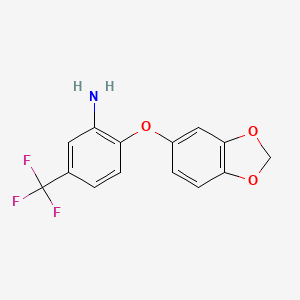

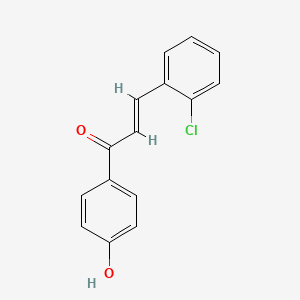

2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline, more commonly known as 5-TFB, is a heterocyclic aromatic compound with a wide range of applications in the scientific and medical fields. It has been used in the synthesis of various pharmaceuticals, as a reagent in organic chemistry, and as a tool to study enzyme inhibition. 5-TFB has also been used in the development of novel imaging agents for medical imaging, as well as in the development of new materials for drug delivery. 5-TFB is a versatile compound with a wide range of potential applications.

Scientific Research Applications

Synthesis and Structural Properties

The compound 2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline shows structural similarities with compounds that have been the subject of significant research in the synthesis and understanding of their structural properties. Studies have explored the reactions and synthesis of related aniline derivatives, providing insights into their spectroscopic properties and conformational structures. For instance, research on substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, formed through the reaction of chloral with substituted anilines, offers valuable information on the spectroscopic and structural properties of related compounds (Issac & Tierney, 1996).

Phase Behavior and Applications

Another area of application is in the study of phase behavior of ionic liquids with various solutes, including aromatic compounds like aniline. The research in this field focuses on understanding the solvent abilities of ionic liquids with different anions and their potential applications in separation processes or extraction from original matrices. Such insights are crucial for the development of environmentally friendly solvents with tunable properties (Visak et al., 2014).

Degradation and Stability Studies

Degradation processes of related compounds, such as nitisinone, have been thoroughly studied using LC-MS/MS. These studies aim to understand the stability of such compounds under different experimental conditions and identify their degradation products. The stability and degradation pathways are crucial for comprehending the risks and benefits of these compounds in their respective applications (Barchańska et al., 2019).

Synthesis of Functionalized Compounds

The chemical fixation of CO2 with aniline derivatives is an area that has garnered attention due to the potential of accessing value-added chemicals from economical and environmentally friendly resources. The synthesis of functionalized azole compounds from aniline derivatives and CO2 is a promising area, providing opportunities for the creation of biologically active azole derivatives (Vessally et al., 2017).

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3/c15-14(16,17)8-1-3-11(10(18)5-8)21-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUFTYWJOLWCGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B1336161.png)

![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)